N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide side chain includes a hybrid ethyl linker bearing furan-2-yl and thiophen-3-yl moieties. The benzothiazole scaffold is well-documented for its diverse pharmacological activities, including antitumor, antimicrobial, and antiviral properties . The structural uniqueness of this compound lies in the dual heteroaromatic substituents (furan and thiophene), which may influence electronic properties, solubility, and target binding.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(12-3-4-15-17(8-12)24-11-20-15)19-9-14(13-5-7-23-10-13)16-2-1-6-22-16/h1-8,10-11,14H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAKFUFUDMQXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the furan and thiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole, furan, and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Impact of Heterocyclic Substituents
Pharmacological Potential
- Benzothiazole Core : The benzothiazole moiety is associated with antitumor activity, as seen in fluorinated derivatives (). The target compound’s lack of electron-withdrawing groups (e.g., fluorine) may reduce cytotoxicity but improve solubility .
- Carboxamide Linkers : The ethyl-carboxamide linker in the target compound contrasts with acetamide or pyrazole substituents in analogues, influencing hydrogen-bonding capacity and metabolic stability .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Molecular Formula : C15H13N3O2S
Molecular Weight : 299.35 g/mol
CAS Number : Not specified in the available literature.
The compound features a furan ring and a thiophene ring, which are known for their biological activity. The benzothiazole moiety adds to its pharmacological potential, making it a candidate for various therapeutic applications.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| Benzothiazole Derivative B | U-937 (Leukemia) | 2.41 | Inhibition of proliferation |
In vitro studies have demonstrated that this compound may exhibit similar cytotoxic effects against breast and leukemia cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
Benzothiazole derivatives are also known for their ability to inhibit specific enzymes involved in cancer progression. For example, some compounds have been found to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound C | hCA IX | 89 |
| Compound D | hCA II | 750 |
These findings suggest that this compound could potentially act as a selective inhibitor of carbonic anhydrases, contributing to its anticancer properties.
Antimicrobial Activity
The compound's structural components also suggest possible antimicrobial properties. Similar benzothiazole derivatives have been reported to possess significant antibacterial and antifungal activities:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole E | Antibacterial | 16 µg/mL |
| Benzothiazole F | Antifungal | 32 µg/mL |
These results imply that this compound may warrant investigation for its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key factors influencing activity include:
- Substituents on the Benzothiazole Ring : Modifications can enhance potency and selectivity.
- Furan and Thiophene Rings : The presence of these heterocycles often correlates with increased biological activity.
- Functional Groups : The introduction of various functional groups can affect solubility and bioavailability.
Research has shown that small changes in structure can lead to significant variations in biological activity, emphasizing the importance of SAR studies.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on MCF-7 and U-937 cell lines. The compound was tested at various concentrations, revealing an IC50 value similar to established anticancer drugs.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition capabilities of this compound against carbonic anhydrases. The results indicated a promising inhibitory effect comparable to other known inhibitors, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Intermediate preparation : Reacting halogenated benzothiazole precursors (e.g., 6-fluoro-1,3-benzothiazole derivatives) with thiophen-3-yl and furan-2-yl substituents via nucleophilic substitution or coupling reactions .
- Carboxamide formation : Using coupling agents like EDCI/HOBt or DMF/POCl₃ (Vilsmeier-Haack reagent) to introduce the carboxamide group at position 6 of the benzothiazole core .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Key parameters include reaction temperature (60–65°C for amidation), solvent choice (THF or DMF for cyclization), and monitoring by TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and purity. For example, aromatic protons in benzothiazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm) regions .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve stereochemistry. Use SHELX software for structure refinement, focusing on dihedral angles between benzothiazole, thiophene, and furan rings . Non-classical interactions (e.g., π–π stacking, C–H···π) stabilize the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 423.08) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Use MIC (Minimum Inhibitory Concentration) values with positive controls (e.g., ciprofloxacin, fluconazole) .
- Cytotoxicity Screening : MTT assay (Mosmann’s protocol) on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀. Include vehicle controls (DMSO < 0.1%) and validate with triplicate runs .
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial DNA gyrase or fungal lanosterol demethylase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl), methyl, or nitro groups at benzothiazole position 6. Compare activity trends; e.g., fluorination often enhances membrane permeability .
- Scaffold Hybridization : Replace thiophen-3-yl with pyridin-3-yl or quinoxaline to assess heterocycle effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (benzothiazole N, carboxamide O) and hydrophobic regions (furan/thiophene) .
Q. How can researchers resolve contradictions in biological data between assays?
Methodological Answer:
- Assay Reprodubility : Validate protocols across labs (e.g., MIC discrepancies may arise from inoculum size variations). Use standardized media (Mueller-Hinton II for bacteria) .
- Off-Target Effects : Perform counter-screens (e.g., hERG inhibition for cardiotoxicity) and proteome profiling (thermal shift assays) to identify non-specific interactions .
- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations (human/rat) to rule out rapid degradation masking true activity .
Q. What computational approaches predict the compound’s molecular targets and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : AutoDock Vina or Glide for virtual screening against PDB targets (e.g., S. aureus FabI enoyl-ACP reductase). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability (LogP), bioavailability (TPSA), and toxicity (AMES test alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
